2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
Description
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features a propanoic acid backbone with a phenoxy group at the 2-position, where the phenyl ring is substituted at the 3-position by a Boc-protected amino group. This compound is primarily utilized in peptide synthesis and pharmaceutical research as a building block due to its stability under basic conditions and ease of deprotection under acidic conditions .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(12(16)17)19-11-7-5-6-10(8-11)15-13(18)20-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIMDOXBIVIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid typically involves the reaction of 3-aminophenol with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxypropanoic acids .
Scientific Research Applications
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: Employed in the development of ADCs and PROTACs, which are used for targeted drug delivery and protein degradation, respectively.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid involves its role as a linker in ADCs and PROTACs. In ADCs, the compound facilitates the attachment of cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells. In PROTACs, it helps in the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Comparison with Similar Compounds
Boc-Protected Amino Acids with Varied Substituents
- 2-[(tert-Butoxycarbonyl)amino]-3-(thiazol-4-yl)propanoic acid (): Structure: Propanoic acid backbone with a thiazole substituent at the 3-position. Key Difference: Thiazole ring instead of phenoxy group; enhances metal-chelating properties. Applications: Used in heterocyclic drug synthesis, particularly for kinase inhibitors .
- Boc-Tyr-(O-4-NO2-Bn)-OH (): Structure: Tyrosine derivative with a nitrobenzyl-protected hydroxyl group. Key Difference: Nitrobenzyl (electron-withdrawing) substituent on the phenyl ring; influences reactivity in coupling reactions. Synthesis: Yielded 76% via EDC/HOBt-mediated coupling, with detailed NMR confirmation .
Phenoxy-Propanoic Acid Derivatives with Modified Substituents
- 2-[3-(Hydroxymethyl)phenoxy]propanoic acid (): Structure: Phenoxy group substituted with hydroxymethyl at the 3-position. Key Difference: Lacks Boc protection; hydroxymethyl enhances solubility (logP = 1.2 vs. ~2.5 for Boc analogs). Applications: Intermediate in prodrug synthesis .
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-phenyl)propanoic acid (): Structure: Benzyl-protected phenoxy group. Key Difference: Additional benzyl ether; increases steric bulk and alters cleavage kinetics. Synthesis: Synthesized via EDC/HOBt coupling (yield ~80%) for apelin mimetics .
Compounds with Alternative Protecting Groups
- (2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (): Structure: Z (benzyloxycarbonyl)-protected amino acid. Key Difference: Z group is acid-labile, unlike Boc, limiting compatibility with acidic deprotection steps. Applications: Used in orthogonal protection strategies .
Data Tables: Structural and Functional Comparison
Table 1: Physicochemical Properties
*Estimated based on analogous synthesis methods.
Biological Activity
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid, commonly referred to as a derivative of phenoxypropanoic acids, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing research findings, case studies, and relevant data.
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.30 g/mol
- CAS Number : 1346773-64-5
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets:
- Enzyme Inhibition : The phenoxy group enhances binding affinity to specific enzymes, while the carbamate moiety stabilizes the compound in physiological conditions.
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing pathways related to inflammation and pain perception.
Antimicrobial Activity
Research indicates that derivatives of phenoxypropanoic acids exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of phenoxypropanoic acid derivatives:
- Case Study : A derivative was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells), showing a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented:
- In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
- Cancer Cell Line Study : In a study involving MCF-7 cells, treatment with the compound resulted in a 50% reduction in cell proliferation at a concentration of 25 µM after 48 hours, highlighting its potential for further development as an anticancer drug.
- Inflammation Model : In murine models of inflammation, administration of the compound significantly redu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
